

Stachybotrylactam: A Technical Guide to its Molecular Properties and Biological Activities

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Compound of Interest

Compound Name: Stachybotrylactam

Cat. No.: B1631154

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a mycotoxin produced by fungi of the *Stachybotrys* genus, has garnered significant interest within the scientific community due to its diverse biological activities. With a molecular formula of $C_{23}H_{31}NO_4$ and a molecular weight of 385.5 g/mol, this spirodihydrobenzofuranlactam compound exhibits a range of effects, including immunosuppressive, anti-inflammatory, and weak inhibitory activities against HIV-1 protease and endothelin receptors. This technical guide provides an in-depth overview of the core molecular and biological characteristics of **Stachybotrylactam**, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Molecular and Physicochemical Properties

A comprehensive summary of the key quantitative data for **Stachybotrylactam** is presented in the tables below, facilitating easy comparison and reference.

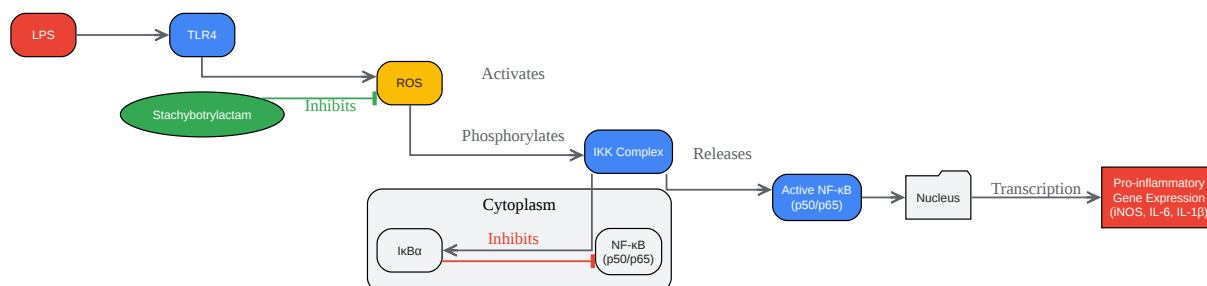
Property	Value	Reference
Molecular Formula	C23H31NO4	[1][2][3][4][5]
Molecular Weight	385.5 g/mol	[1][2][3][4][5]
CAS Number	163391-76-2	[1][3][4]
Purity	>95% (by HPLC)	[1][2][3]
Appearance	Light Tan Lyophilisate	[1]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	[1][2][4]

Biological Activity and Mechanism of Action

Stachybotrylactam has been shown to modulate several key biological pathways, leading to its observed immunosuppressive, anti-inflammatory, and receptor-antagonist activities.

Immunosuppressive and Anti-Inflammatory Activity

The immunosuppressive and anti-inflammatory properties of **Stachybotrylactam** are primarily attributed to its ability to inhibit the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Mechanistic studies on structurally related phenylspirodrimanes suggest that these compounds effectively suppress the generation of reactive oxygen species (ROS), which in turn inactivates the NF- κ B signaling pathway[2]. This inactivation leads to the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β)[2].



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Stachybotrylactam's Inhibition of the NF-κB Signaling Pathway.

HIV-1 Protease Inhibition

Stachybotrylactam has demonstrated weak inhibitory activity against HIV-1 protease, an essential enzyme for the replication of the human immunodeficiency virus. This inhibition suggests potential, albeit modest, antiviral applications for this compound.

Endothelin Receptor Antagonism

Stachybotrylactam also acts as an antagonist of endothelin receptors. Endothelins are peptides involved in vasoconstriction, and their receptors are implicated in various cardiovascular diseases. The antagonistic effect of **Stachybotrylactam** on these receptors suggests its potential for further investigation in the context of cardiovascular research.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of **Stachybotrylactam's** biological activities.

Inhibition of LPS-Induced NF- κ B Activation in Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of **Stachybotrylactam** by measuring the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

- RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of **Stachybotrylactam** for 1 hour.
- Subsequently, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

- After the 24-hour incubation, the cell culture supernatant is collected.
- The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.
- The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined from a standard curve.

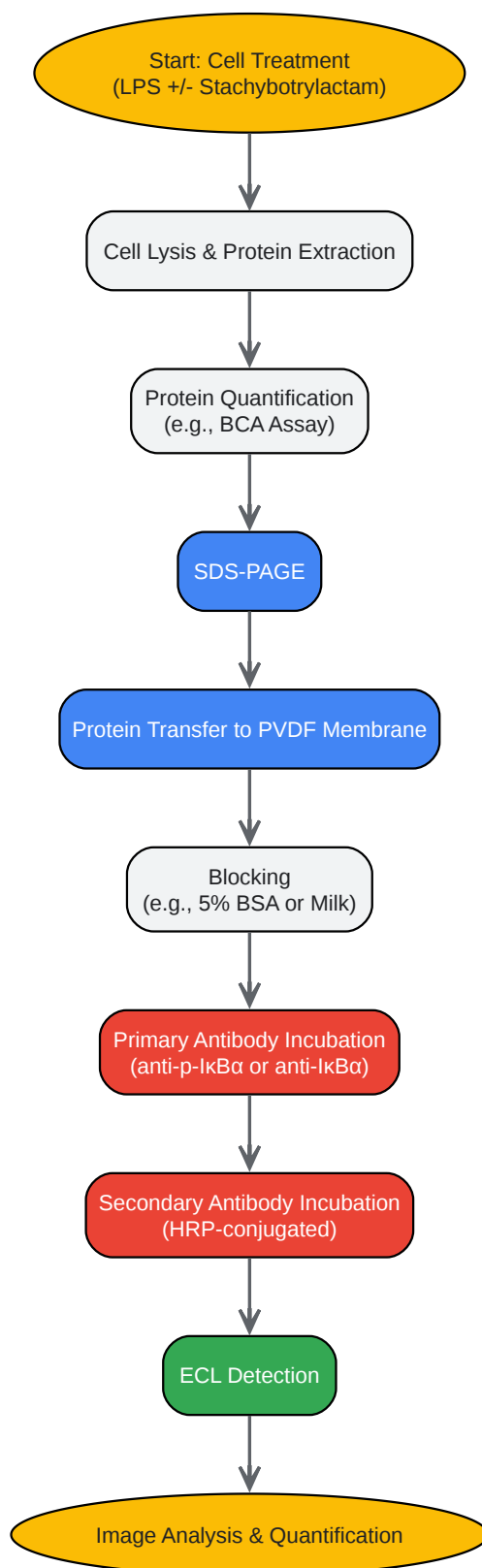
3. Gene Expression Analysis (RT-qPCR):

- Total RNA is extracted from the cells using a suitable RNA isolation kit.
- First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
- Real-time quantitative PCR (RT-qPCR) is performed to measure the mRNA expression levels of iNOS, IL-6, and IL-1 β .

- The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the $2^{-\Delta\Delta C_t}$ method.

4. Western Blot Analysis for I κ B α Phosphorylation:

- Cells are treated as described in step 1, but for a shorter duration (e.g., 30 minutes) to observe early signaling events.
- Whole-cell lysates are prepared, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against phosphorylated I κ B α (p-I κ B α) and total I κ B α .
- After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



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Workflow for Western Blot Analysis of IκBα Phosphorylation.

HIV-1 Protease Inhibition Assay (Fluorometric)

This fluorometric assay provides a high-throughput method for screening inhibitors of HIV-1 protease.

1. Reagent Preparation:

- Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).
- Prepare a solution of recombinant HIV-1 protease in the assay buffer.
- Prepare a solution of a fluorogenic HIV-1 protease substrate in the assay buffer.
- Prepare a stock solution of **Stachybotrylactam** in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

- In a 96-well black microplate, add the assay buffer, the HIV-1 protease solution, and various concentrations of **Stachybotrylactam** (or a known inhibitor as a positive control).
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to each well.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

3. Data Analysis:

- The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
- The percent inhibition is calculated for each concentration of **Stachybotrylactam**.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Endothelin Receptor Binding Assay (Radioligand)

This assay is used to determine the affinity of **Stachybotrylactam** for endothelin receptors.

1. Membrane Preparation:

- Prepare cell membranes from a cell line expressing the endothelin receptor of interest (e.g., ET-A or ET-B).
- Homogenize the cells in a buffer and centrifuge to pellet the membranes.
- Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

- In a microcentrifuge tube, combine the membrane preparation, a radiolabeled endothelin ligand (e.g., [125I]-ET-1), and various concentrations of unlabeled **Stachybotrylactam**.
- To determine non-specific binding, a parallel set of tubes is prepared with an excess of an unlabeled endothelin receptor antagonist.
- Incubate the tubes at a specific temperature for a defined period to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove unbound radioligand.

3. Radioactivity Measurement and Data Analysis:

- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- The K_i (inhibition constant) for **Stachybotrylactam** is calculated from the IC_{50} value (the concentration of **Stachybotrylactam** that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

Stachybotrylactam is a multifaceted mycotoxin with a range of biological activities that warrant further investigation for potential therapeutic applications. Its ability to modulate the NF- κ B signaling pathway highlights its potential as an anti-inflammatory and immunosuppressive agent. The weak inhibition of HIV-1 protease and antagonism of endothelin receptors suggest additional avenues for research. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this intriguing natural product. Further studies are necessary to fully elucidate the in vivo efficacy and safety profile of **Stachybotrylactam** and its derivatives.

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